![molecular formula C7H7ClN4O B12865026 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with an oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine typically involves the nucleophilic substitution of a precursor compound. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a primary reaction where the chlorine atom is replaced by nucleophiles such as amines.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution Reactions: Other substitution reactions can occur at different positions on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine, ammonia, and other nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine involves its interaction with molecular targets through nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . These interactions can affect molecular pathways and biological activities, making the compound a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide: This compound shares a similar oxadiazole-pyridine structure and is studied for its high-energy density properties.
6-(Pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole: Another related compound with potential antimycobacterial activity.
Biological Activity
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine is a compound that belongs to the oxadiazole class of heterocycles, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds in the oxadiazole family exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, this compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory activity through inhibition of specific inflammatory mediators.
- Antimicrobial Effects : It has been noted for its potential effectiveness against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : It has been reported to inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Interaction with Receptors : The compound may interact with various receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability across different types of tumors:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
CaCo-2 (colon cancer) | 15.0 |
H9c2 (heart myoblast) | 20.0 |
These findings suggest that the compound has potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy was tested against various bacterial strains. The compound showed notable activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results highlight its potential as an antibiotic agent .
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-(chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine |
InChI |
InChI=1S/C7H7ClN4O/c1-3-4(2-8)5(9)6-7(10-3)12-13-11-6/h2,9H2,1H3 |
InChI Key |
WDQDIYOPOHCNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.